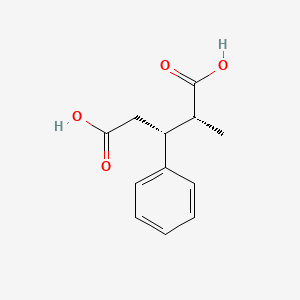
(2R,3R)-2-Methyl-3-phenylpentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-Methyl-3-phenylpentanedioic acid is a chiral compound with significant importance in organic chemistry. Its structure consists of a pentanedioic acid backbone with a methyl group and a phenyl group attached to the second and third carbon atoms, respectively. The compound’s chirality arises from the two stereocenters at these positions, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methyl-3-phenylpentanedioic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative. The reaction typically employs a chiral catalyst to ensure the desired stereochemistry is obtained. Another method involves the use of diastereoselective aldol reactions, where the stereochemistry is controlled by the choice of chiral auxiliaries or catalysts.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. One such method is the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the desired (2R,3R) enantiomer in high purity. Another approach is the use of large-scale asymmetric synthesis with chiral catalysts, which can be optimized for high yield and enantiomeric excess.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-Methyl-3-phenylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions on the phenyl group can introduce various functional groups, such as nitro or halogen groups.
Applications De Recherche Scientifique
(2R,3R)-2-Methyl-3-phenylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a standard for stereochemical analysis.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for biological activity.
Industry: The compound is used in the production of chiral catalysts and ligands for asymmetric synthesis.
Mécanisme D'action
The mechanism by which (2R,3R)-2-Methyl-3-phenylpentanedioic acid exerts its effects depends on its specific application. In asymmetric synthesis, the compound’s chiral centers interact with substrates and catalysts to induce stereoselectivity. In biological systems, the compound can interact with enzymes and receptors, where its stereochemistry plays a crucial role in binding affinity and activity. The molecular targets and pathways involved vary widely depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
(2R,3R)-2-Methyl-3-phenylpentanedioic acid can be compared with other similar compounds, such as:
(2S,3S)-2-Methyl-3-phenylpentanedioic acid: The enantiomer of the compound, which has opposite stereochemistry at both chiral centers.
(2R,3R)-2-Methyl-3-phenylbutanedioic acid: A similar compound with a shorter carbon chain.
(2R,3R)-2-Methyl-3-phenylhexanedioic acid: A similar compound with a longer carbon chain.
The uniqueness of this compound lies in its specific stereochemistry and the balance of its functional groups, which make it particularly useful in asymmetric synthesis and chiral recognition studies.
Propriétés
Numéro CAS |
100786-66-1 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2R,3R)-2-methyl-3-phenylpentanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-8(12(15)16)10(7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14)(H,15,16)/t8-,10-/m1/s1 |
Clé InChI |
RSUWYAPAJXVXAU-PSASIEDQSA-N |
SMILES isomérique |
C[C@H]([C@@H](CC(=O)O)C1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(C(CC(=O)O)C1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


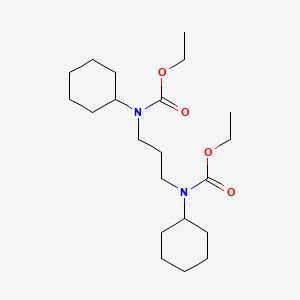
![1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane](/img/structure/B14327873.png)
![3-[2-(Acetyloxy)ethyl]-5-cyano-1-ethyl-2-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide](/img/structure/B14327890.png)
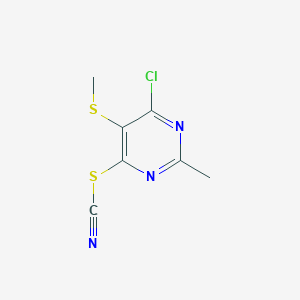
![Benzene, 1-methoxy-4-[(3-phenylpropoxy)methyl]-](/img/structure/B14327906.png)

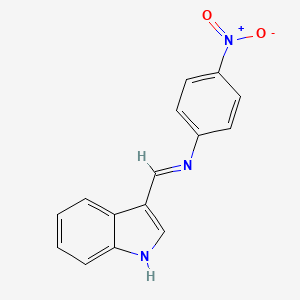
![2-[(Prop-2-en-1-yl)sulfanyl]propanenitrile](/img/structure/B14327923.png)
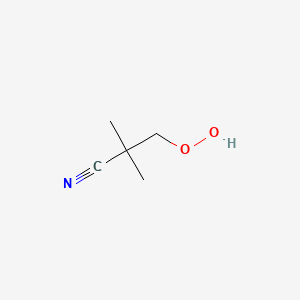
![2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene](/img/structure/B14327937.png)
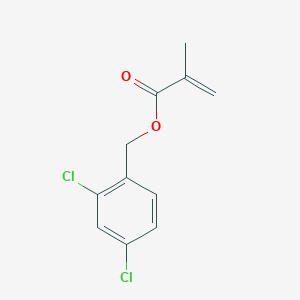


![Phenyl[4-(prop-1-en-2-yl)phenyl]methanone](/img/structure/B14327962.png)
